Colneleic acid

Description

This compound has been reported in Solanum tuberosum with data available.

structure

Structure

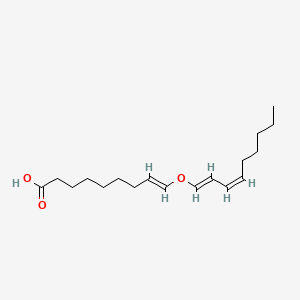

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZKKFXQEIBVEV-CXXUKANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=COC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214758 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-34-9 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colneleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'E,4'Z,8E)-Colneleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Colneleic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colneleic acid, a divinyl ether fatty acid, is a specialized metabolite produced in certain plant species, notably in the Solanaceae family, in response to pathogen attack. Its biosynthesis is a branch of the oxylipin pathway, a crucial signaling cascade in plant defense. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, key enzymes, their kinetic properties, and the experimental methodologies used for their characterization. Furthermore, this document outlines the regulation of the pathway and its putative role in plant-pathogen interactions, offering insights for researchers in plant biology and professionals in drug development interested in novel bioactive compounds.

Introduction

Oxylipins are a diverse group of oxygenated fatty acid derivatives that play critical roles in plant development and defense. The biosynthesis of these molecules is initiated by the lipoxygenase (LOX) enzyme family. One specialized branch of the oxylipin pathway leads to the formation of divinyl ether fatty acids, including this compound. First identified in potatoes (Solanum tuberosum), this compound is synthesized from linoleic acid and has been implicated as an antimicrobial compound.[1][2] Understanding its biosynthetic pathway is crucial for elucidating its physiological function and exploring its potential applications.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a two-step enzymatic cascade primarily occurring in response to biotic stress.[3] The pathway begins with the polyunsaturated fatty acid, linoleic acid, and involves the sequential action of two key enzymes: 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The initial step is the stereospecific incorporation of molecular oxygen into linoleic acid (18:2) at the C-9 position, catalyzed by 9-lipoxygenase (9-LOX). This reaction yields 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).[4]

Reaction:

Linoleic Acid + O₂ → 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

Step 2: Conversion of 9-HPODE to this compound by Divinyl Ether Synthase (DES)

The hydroperoxide intermediate, 9-HPODE, is then utilized as a substrate by a specific divinyl ether synthase. This enzyme, a member of the cytochrome P450 family designated as CYP74D, catalyzes the dehydration and rearrangement of 9-HPODE to form the divinyl ether structure of this compound.[1][2]

Reaction:

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) → this compound + H₂O

Key Enzymes and Their Properties

The efficiency and regulation of this compound biosynthesis are dictated by the characteristics of its constituent enzymes.

9-Lipoxygenase (9-LOX)

In potato, a pathogen-inducible 9-LOX, designated POTLX-3, is implicated in the production of 9-HPODE for this compound synthesis.[5] The potato genome contains a family of 17 LOX genes, with a subset belonging to the 9-LOX subfamily.[6][7]

Table 1: General Kinetic Parameters of Plant 9-Lipoxygenases

| Parameter | Value | Plant Source | Reference |

| Optimal pH | 6.0 - 7.5 | Potato, Maize | [1][8] |

| Substrate | Linoleic Acid | Potato | [9] |

Note: Specific kinetic parameters (Km, Vmax) for the potato 9-LOX directly involved in this compound synthesis are not extensively documented in publicly available literature.

Divinyl Ether Synthase (DES)

The divinyl ether synthase responsible for this compound formation in potato is a member of the CYP74D subfamily of cytochrome P450 enzymes.[1][2] Expression of the corresponding gene is strongly induced upon pathogen infection.[2]

Table 2: Properties of Potato Divinyl Ether Synthase (CYP74D)

| Property | Description | Reference |

| Enzyme Class | Cytochrome P450 (CYP74D) | [1][2] |

| Substrate | 9-hydroperoxy linoleic acid (9-HPODE) | [2] |

| Product | This compound | [2] |

| Optimal pH | ~6.5 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques.

Enzyme Assays

The activity of 9-LOX is commonly determined spectrophotometrically by monitoring the formation of the conjugated diene system in the hydroperoxide product, which results in an increase in absorbance at 234 nm.[4][10]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Substrate Preparation: Prepare a stock solution of linoleic acid (e.g., 10 mM sodium linoleate).

-

Enzyme Extract: Prepare a crude or purified enzyme extract from plant tissue.

-

Assay:

-

Add the reaction buffer and substrate to a quartz cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.[4]

The activity of DES is typically determined by incubating the enzyme with its substrate, 9-HPODE, and subsequently analyzing the reaction products by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Product Analysis by HPLC

The separation and quantification of this compound and its precursor, 9-HPODE, can be achieved using reversed-phase HPLC with UV detection. The conjugated diene structure in these molecules allows for detection at approximately 234 nm.[11][12][13]

General HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid).

-

Detection: UV detector set at 234 nm.

-

Quantification: Can be performed using an external standard curve of a purified this compound standard.

Regulation of the Pathway and Biological Significance

Transcriptional Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. In potato and tobacco, the expression of both 9-LOX and DES (CYP74D) genes is significantly upregulated in response to infection by pathogens such as Phytophthora infestans and Pseudomonas syringae.[1][2][5] This coordinated induction suggests a crucial role for the this compound pathway in the plant's defense response. Studies on potato have shown that under certain abiotic stresses, the 9-divinyl ether synthase branch of the LOX cascade is inhibited, indicating a specific role in biotic interactions.[3]

Subcellular Localization

Current evidence suggests that the enzymes of the 9-LOX pathway, including the synthesis of this compound, are localized in the cytosol.[14][15] This is consistent with the absence of chloroplast transit peptides in the sequences of the involved 9-LOX and DES enzymes.[15]

Role in Plant Defense

The accumulation of this compound in infected tissues, coupled with its demonstrated antimicrobial activity, strongly suggests a direct role in plant defense.[13] It is hypothesized that this compound may act as a phytoalexin-like compound, directly inhibiting the growth of invading pathogens. However, the precise signaling pathways initiated by or involving this compound remain an active area of research. It is likely integrated into the broader plant defense signaling network, which includes other signaling molecules like salicylic acid and jasmonic acid.[16][17][18]

Downstream Metabolism

The metabolic fate of this compound in plant tissues is not fully elucidated. However, studies in potato tubers have identified an enzymatic pathway that degrades this compound. This degradation is oxygen-dependent and results in the formation of C8 and C9 carbonyl fragments.[19][20] The biological significance of this degradation pathway is yet to be determined but may be involved in the turnover of the signaling molecule or the generation of other bioactive compounds.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a specialized and inducible branch of the oxylipin pathway, playing a significant role in the defense mechanisms of certain plant species. The pathway is characterized by the sequential action of 9-lipoxygenase and divinyl ether synthase (CYP74D). While the core pathway has been elucidated, further research is needed to fully understand the specific kinetic properties of the involved enzymes, the intricate details of its regulation, and the precise molecular mechanisms by which this compound contributes to plant immunity. A deeper understanding of this pathway could open avenues for the development of novel, bio-inspired antimicrobial agents and strategies for enhancing disease resistance in crops. The unique divinyl ether structure of this compound also presents an interesting target for synthetic chemists and drug development professionals.

References

- 1. Lipoxygenase activity determination [protocols.io]

- 2. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene Expression Analysis of Potato (Solanum tuberosum L.) Lipoxygenase Cascade and Oxylipin Signature under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Leaf Lipoxygenase of Potato Induced Specifically by Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-Wide Identification of LOX Gene Family and Its Expression Analysis under Abiotic Stress in Potato (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of linoleyl alcohol by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Determination of the conjugated linoleic acid-containing triacylglycerols in New Zealand bovine milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholars.uky.edu [scholars.uky.edu]

- 18. Frontiers | Long-distance communication and signal amplification in systemic acquired resistance [frontiersin.org]

- 19. The enzymic and non-enzymic degradation of this compound, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The enzymic and non-enzymic degradation of this compound, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Colneleic Acid in Potatoes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colneleic acid, a unique divinyl ether fatty acid, stands as a significant metabolite in the potato's defense arsenal. First identified in 1972, its biosynthesis from linoleic acid via the 9-lipoxygenase pathway is a key element of the plant's response to pathogenic threats. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound in potatoes (Solanum tuberosum). It details the experimental protocols for its extraction and analysis, presents quantitative data on its accumulation, and visualizes the intricate signaling pathways and experimental workflows involved in its study. This document serves as a critical resource for researchers investigating plant defense mechanisms and professionals exploring novel therapeutic agents derived from natural plant products.

Discovery and History

The discovery of this compound dates back to 1972 by Galliard and Phillips, who isolated and characterized this novel unsaturated ether fatty acid from homogenates of potato tubers.[1] Their pioneering work laid the foundation for understanding a new class of plant lipids, the divinyl ether fatty acids. This compound is systematically named (9Z,1'E,3'Z)-9-(1',3'-nonadienyloxy)-8-nonenoic acid.[2][3] It is a C18 fatty acid containing a divinyl ether linkage, a distinctive chemical feature among plant oxylipins.[1]

Subsequent research has established that this compound, and its analog colnelenic acid (derived from α-linolenic acid), are not exclusive to potato tubers but are also produced in potato leaves and other plant species, often in response to biotic stress.[1] A key breakthrough in understanding its physiological role came with the observation that levels of divinyl ether synthase, the enzyme responsible for its production, increase upon infection, suggesting a function in plant defense.[1]

Biosynthesis of this compound

This compound is synthesized via the 9-lipoxygenase (9-LOX) pathway, a branch of the broader oxylipin pathway in plants. This pathway is initiated by the oxygenation of linoleic acid.

The key enzymatic steps are:

-

9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE).

-

Divinyl Ether Synthase (DES): This cytochrome P450 enzyme (CYP74D) then acts on 9-HPODE, catalyzing a dehydration and rearrangement reaction to form the characteristic divinyl ether structure of this compound.[4][5]

The activation of the 9-LOX pathway and the subsequent production of this compound are often triggered by pathogen attack, such as infection by the late blight oomycete Phytophthora infestans.[4]

References

- 1. Team:Lethbridge/Protocols - 2020.igem.org [2020.igem.org]

- 2. The enzymic and non-enzymic degradation of this compound, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Colneleic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a naturally occurring divinyl ether fatty acid found predominantly in potatoes (Solanum tuberosum). It is an oxylipin metabolite derived from the enzymatic oxidation of linoleic acid.[1] This compound has garnered significant interest within the scientific community for its role in plant defense mechanisms, particularly its antifungal properties against pathogens such as Phytophthora infestans, the causative agent of late blight in potatoes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Identification

This compound is systematically named (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid.[1] Its structure is characterized by an eighteen-carbon chain containing a divinyl ether moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 52761-34-9[1] |

| Molecular Formula | C₁₈H₃₀O₃[1] |

| Molecular Weight | 294.4 g/mol [1] |

| IUPAC Name | (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid[1] |

| SMILES | CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O |

| InChI | InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ |

| InChIKey | VWZHOYQVPMQSEL-YTLDOUCOSA-N[1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are limited. However, some key characteristics have been reported.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solution in ethanol | [1] |

| Solubility | Soluble in ethanol | [1] |

| Storage Temperature | -20°C |

Spectral Data

Comprehensive spectral data is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra is not readily accessible, typical spectral features for similar fatty acid derivatives can be inferred.

Table 3: Predicted and Expected Spectral Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the vinyl ether and diene protons. A triplet around δ 2.3 ppm for the α-methylene protons adjacent to the carboxyl group, and a triplet around δ 0.9 ppm for the terminal methyl group. |

| ¹³C NMR | A signal for the carboxylic acid carbon around δ 180 ppm. Several signals in the olefinic region (δ 100-140 ppm). Signals for the aliphatic carbons between δ 14-35 ppm. |

| Mass Spectrometry (EI-MS) | A molecular ion peak [M]⁺ at m/z 294. Characteristic fragmentation patterns would involve cleavage of the ether bond and loss of fragments from the alkyl chains. |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretching band around 1710 cm⁻¹. C-O-C stretching bands for the ether linkage around 1050-1150 cm⁻¹. C=C stretching bands around 1600-1680 cm⁻¹. |

Biosynthesis

This compound is synthesized in plants from linoleic acid through a lipoxygenase-mediated pathway. The key enzymes involved are 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).[1]

Biological Activity and Signaling Pathway

This compound exhibits significant antifungal activity, particularly against the oomycete Phytophthora infestans.[1][2] Studies have shown that it can inhibit hyphal growth and cystospore germination of this pathogen.[1] The levels of this compound are observed to increase in potato leaves following infection with P. infestans, suggesting its role as a phytoalexin-like defense compound.[1][2]

The precise signaling pathway initiated by this compound in plant defense is still under investigation. However, it is believed to be part of the broader oxylipin-based defense signaling network. Upon pathogen recognition, the biosynthesis of this compound is upregulated. It is hypothesized that this compound may then act as a signaling molecule to activate downstream defense responses, potentially interacting with other signaling pathways involving hormones like jasmonic acid and salicylic acid.

Experimental Protocols

Extraction and Purification of this compound from Potato Leaves

This protocol is adapted from methodologies described for the extraction of oxylipins from plant tissues.

Materials:

-

Potato leaves infected with P. infestans

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Hexane

-

Diethyl ether

-

Formic acid

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Harvest infected potato leaves and immediately freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract the powder with a mixture of dichloromethane:methanol (2:1, v/v). Use approximately 10 mL of solvent per gram of tissue.

-

Homogenize the mixture and then centrifuge to pellet the solid debris.

-

Collect the supernatant and partition it against 0.2 volumes of water.

-

After phase separation, collect the lower organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a small volume of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the fatty acids with methanol or a mixture of hexane and diethyl ether.

-

Further purify the this compound fraction using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

-

Monitor the elution profile at 234 nm, the characteristic absorbance wavelength for conjugated dienes.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that has been reported in the literature. A general synthetic strategy involves the coupling of two key fragments: a C9 ω-unsaturated carboxylic acid derivative and a C9 dienol fragment, followed by the formation of the divinyl ether linkage.

A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide but can be found in specialized organic synthesis literature.

Divinyl Ether Synthase (DES) Assay

This assay measures the activity of DES by monitoring the conversion of a 9-hydroperoxy fatty acid substrate.

Materials:

-

Recombinant or purified DES enzyme

-

(9S)-Hydroperoxyoctadecadienoic acid (9-HPODE) substrate

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the 9-HPODE substrate.

-

Initiate the reaction by adding the DES enzyme.

-

Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.

-

Calculate the enzyme activity based on the initial rate of absorbance change.

Antifungal Assay against Phytophthora infestans

This assay determines the minimum inhibitory concentration (MIC) of this compound against P. infestans.

Materials:

-

Pure this compound

-

Phytophthora infestans culture

-

Rye-sucrose agar or liquid medium

-

96-well microtiter plates

-

Spectrophotometer or microscope

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Make serial dilutions of the this compound stock solution in the culture medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of P. infestans zoospores or mycelial fragments.

-

Include positive (no this compound) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 18-20°C) for several days.

-

Determine the MIC by visually assessing the lowest concentration of this compound that completely inhibits the growth of the pathogen or by measuring the optical density of the cultures.

Conclusion

This compound is a fascinating natural product with a significant role in plant-pathogen interactions. Its unique divinyl ether structure and potent antifungal activity make it a promising candidate for further research in the development of novel fungicides and as a lead compound in drug discovery programs. This technical guide provides a foundational understanding of this compound, and it is hoped that the compiled data and protocols will facilitate future investigations into this important molecule.

References

Colneleic Acid: A Key Signaling Molecule in Plant Defense

An In-depth Technical Guide on the Role of Colneleic Acid in Plant Defense Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a divinyl ether fatty acid derived from the lipoxygenase (LOX) pathway, is an important signaling molecule in plant defense. This guide provides a comprehensive overview of the biosynthesis, signaling mechanisms, and role of this compound in protecting plants against a range of pathogens. Drawing on current scientific literature, this document details the enzymatic processes leading to this compound formation, its downstream effects on gene expression, and its interplay with other major plant defense hormones. Quantitative data from key studies are summarized, and detailed experimental protocols for the analysis of this compound are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial component of the plant immune response.

Introduction

Plants have evolved a sophisticated and multi-layered immune system to defend themselves against a diverse array of pathogens. A key component of this defense is the production of specialized signaling molecules that can activate localized and systemic resistance. Among these, lipid-derived compounds, known as oxylipins, play a pivotal role. This compound, a C18 divinyl ether fatty acid, has emerged as a significant oxylipin involved in plant defense, particularly in solanaceous plants like potato and tomato. It is synthesized from linoleic acid via the 9-lipoxygenase (9-LOX) pathway and has been shown to accumulate in response to pathogen attack, where it can exhibit direct antimicrobial activity and modulate host defense responses. This guide will delve into the technical details of this compound's function in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the lipoxygenase (LOX) pathway, primarily involving two key enzymes: 9-lipoxygenase and divinyl ether synthase.

2.1. The 9-Lipoxygenase Pathway

The initial step in this compound synthesis is the oxygenation of linoleic acid, a common C18 polyunsaturated fatty acid in plants. This reaction is catalyzed by 9-lipoxygenase (9-LOX), which specifically introduces a hydroperoxy group at the 9th carbon of the fatty acid chain, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).[1] The expression of 9-LOX genes is often induced in response to pathogen infection and elicitors.[1]

2.2. Divinyl Ether Synthase

The 9-HPOD is then converted to this compound by the enzyme divinyl ether synthase (DES).[2][3] This enzyme belongs to the CYP74 family of cytochrome P450s.[2] The reaction involves the dehydration of the hydroperoxide and the formation of a divinyl ether structure.[3] The expression of divinyl ether synthase genes has been shown to be upregulated in response to infection by pathogens such as Phytophthora infestans in potato and Pseudomonas syringae.[2]

Role in Plant Defense Signaling

This compound plays a multifaceted role in plant defense, acting as both a direct antimicrobial compound and a signaling molecule that modulates the plant's immune response.

3.1. Direct Antimicrobial Activity

Studies have shown that this compound and its analog, colnelenic acid (derived from α-linolenic acid), can directly inhibit the growth and development of plant pathogens. For instance, these divinyl ethers have been found to inhibit the germination of zoospores of the oomycete pathogen Phytophthora parasitica var. nicotianae in tobacco.[1] This direct antimicrobial activity provides a first line of defense at the site of infection.

3.2. Induction of Defense Responses

The accumulation of this compound is associated with the activation of plant defense responses. In potato leaves infected with the late blight pathogen Phytophthora infestans, the accumulation of colneleic and colnelenic acids is more rapid in resistant cultivars compared to susceptible ones, suggesting a role in the resistance mechanism.[4] Similarly, in tomato, the divinyl ether synthase pathway is implicated in modulating the parasitic ability of the root-knot nematode Meloidogyne javanica.[5]

3.3. Crosstalk with Other Signaling Pathways

The interplay between different hormone signaling pathways is crucial for a fine-tuned defense response. While the direct receptor for this compound has not yet been identified, evidence suggests potential crosstalk with the well-established jasmonic acid (JA) and salicylic acid (SA) pathways. The expression of divinyl ether synthase in garlic can be induced by salicylic acid, but not by methyljasmonate, indicating a potential link to the SA signaling pathway.[6] However, the precise molecular mechanisms of this crosstalk remain an active area of research.

3.4. Role in the Hypersensitive Response and Programmed Cell Death

The hypersensitive response (HR) is a form of programmed cell death (PCD) at the site of pathogen infection that limits pathogen spread.[7] While a direct causal link has not been definitively established, the accumulation of this compound often coincides with the HR.[8] It is plausible that this compound, either directly or indirectly, contributes to the signaling cascade leading to PCD.

Quantitative Data on this compound Accumulation

Quantitative analysis of this compound levels during plant-pathogen interactions provides crucial insights into its role in defense. Although comprehensive data across a wide range of interactions is still being gathered, some studies have reported on the accumulation of divinyl ethers in response to infection.

| Plant Species | Pathogen/Elicitor | Tissue | Analyte | Fold Increase / Concentration | Reference |

| Potato (cv. Matilda) | Phytophthora infestans | Leaves | Colnelenic Acid | Up to ~24 nmol/g fresh weight | [4] |

| Tobacco | Phytophthora parasitica var. nicotianae | Roots | Colneleic & Colnelenic Acids | Detected in infected wild-type, reduced in LOX1-antisense lines | [1] |

| Tomato | Meloidogyne javanica | Roots | LeDES gene expression | Sharp increase 15 days after inoculation | [5] |

| Pepper | Obuda pepper virus | Leaves | DES gene expression | Massively upregulated | [5] |

Table 1: Quantitative Data on Divinyl Ether Accumulation and Gene Expression in Response to Pathogens.

Experimental Protocols

The analysis of this compound and other divinyl ether fatty acids requires specialized extraction and analytical techniques.

5.1. Extraction of Divinyl Ether Fatty Acids from Plant Tissue

This protocol is adapted from methods used for general fatty acid and oxylipin analysis.

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lipid Extraction:

-

To the powdered tissue, add a two-phase solvent system, typically a mixture of chloroform:methanol (1:2, v/v) or methyl tert-butyl ether (MTBE).

-

Include an internal standard (e.g., a deuterated fatty acid) for quantification.

-

Vortex thoroughly and incubate at room temperature with shaking.

-

Add water and chloroform (or MTBE and water) to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

-

Drying and Reconstitution:

-

Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

-

5.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of fatty acids.

-

Chromatographic Separation:

-

Use a reversed-phase C18 or C8 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively. Monitor the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions.

-

5.3. Heterologous Expression and Purification of Divinyl Ether Synthase

To study the enzymatic properties of divinyl ether synthase, it can be heterologously expressed and purified.[1]

-

Cloning: Clone the cDNA of the divinyl ether synthase gene into an expression vector (e.g., pGEX) with a tag for purification (e.g., GST-tag).

-

Expression: Transform E. coli with the expression vector and induce protein expression with IPTG.

-

Lysis: Harvest the bacterial cells and lyse them to release the protein.

-

Purification: Purify the tagged protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

-

Tag Cleavage: If necessary, cleave the tag from the purified protein using a specific protease.

Conclusion and Future Perspectives

This compound is a key player in the complex network of plant defense signaling. Its biosynthesis via the 9-LOX and divinyl ether synthase pathway is induced by pathogen attack, and the resulting accumulation of this compound contributes to defense through both direct antimicrobial activity and the modulation of host immune responses. While significant progress has been made in understanding its role, several areas warrant further investigation. The identification of a specific receptor for this compound is a critical next step to fully elucidate its signaling cascade. A more detailed understanding of the crosstalk between the divinyl ether pathway and the jasmonic acid and salicylic acid pathways will provide a more complete picture of how plants integrate various signals to mount an effective defense. Further quantitative studies across a broader range of plant-pathogen interactions will help to establish the general importance of this compound in plant immunity. The knowledge gained from this research has the potential to be applied in the development of novel strategies for crop protection, either through genetic engineering to enhance this compound production or through the application of its derivatives as natural and environmentally friendly pesticides.

References

- 1. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Divinyl ether synthesis in garlic bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypersensitive response - Wikipedia [en.wikipedia.org]

- 8. Hypersensitive response-related death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Biosynthesis of Colneleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin synthesized in plants. It is derived from the oxygenation of linoleic acid and has been identified as a component of the plant's defense mechanism against pathogens. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, with a focus on quantitative data and detailed experimental methodologies.

Natural Sources and Occurrence

This compound has been primarily identified in the plant kingdom, with its presence being most prominent in the Solanaceae family. Its accumulation is often induced by biotic stress, such as fungal or bacterial infection.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions, particularly the presence of pathogens.

| Plant Species | Tissue | Condition | This compound Concentration (nmol/g fresh weight) | Reference |

| Solanum tuberosum (Potato) | Leaves | Infected with Phytophthora infestans | ~30 (combined with colnelenic acid) | [1] |

| Solanum tuberosum (Potato) | Cultured Cells | Treated with Phytophthora infestans elicitor (8 hours) | ~25-30 | [2] |

Note: Quantitative data for this compound is not extensively available in the literature. The provided data represents key findings in the primary plant source. Further research is required to quantify this compound across a broader range of plant species and conditions.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the lipoxygenase (LOX) pathway, commencing with the polyunsaturated fatty acid, linoleic acid. The pathway involves two key enzymatic steps.

First, 9-lipoxygenase (9-LOX) catalyzes the dioxygenation of linoleic acid to form (9S)-hydroperoxyoctadeca-10(E),12(Z)-dienoic acid (9-HPODE). Subsequently, divinyl ether synthase (DES) acts on 9-HPODE to produce this compound. This pathway is often upregulated in response to pathogen attack, leading to the accumulation of this compound as a defense compound.[1][3]

Experimental Protocols

The following section details the methodologies for the extraction and quantification of this compound from plant tissues, based on established protocols for lipid analysis.

Extraction of this compound from Plant Tissue

This protocol is a composite of best practices for the extraction of oxylipins from plant material.

Materials:

-

Fresh or flash-frozen plant tissue (e.g., potato leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Isopropanol with 0.01% butylated hydroxytoluene (BHT)

-

Chloroform

-

0.9% KCl solution

-

Centrifuge capable of 3000 x g

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen evaporator

-

Internal standard (e.g., deuterated this compound, if available, or a non-endogenous odd-chain fatty acid)

Procedure:

-

Sample Homogenization: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Initial Extraction: Transfer the powdered tissue (a known weight, e.g., 1 g) to a glass centrifuge tube. Immediately add 10 volumes of hot isopropanol (~75°C) containing 0.01% BHT to inactivate lipases. Vortex thoroughly.

-

Lipid Extraction: Add a known amount of the internal standard to the sample. Add chloroform and 0.9% KCl to the isopropanol extract to achieve a final ratio of chloroform:isopropanol:KCl of 1:1:0.8 (v/v/v).

-

Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Re-extraction: Re-extract the remaining aqueous phase and plant material with 2 volumes of chloroform. Vortex and centrifuge as before. Combine the second chloroform extract with the first.

-

Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Sample Storage: Resuspend the dried lipid extract in a small volume of chloroform or methanol and store at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins like this compound.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other fatty acids. An example gradient could be:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-20 min: 95% B

-

20.1-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 293.2 (for [M-H]⁻ of this compound).

-

Product Ions (Q3): Specific fragment ions of this compound need to be determined by direct infusion of a standard or based on previously published data.

-

Internal Standard: Corresponding MRM transitions for the chosen internal standard.

-

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

-

Calibration Curve: Prepare a series of calibration standards of this compound (if commercially available) of known concentrations, each containing the same amount of internal standard.

-

LC-MS/MS Analysis: Inject the samples and calibration standards into the LC-MS/MS system.

-

Data Analysis: Integrate the peak areas for the this compound and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

This compound is an important plant-derived oxylipin with a role in defense against pathogens. Its primary natural source identified to date is Solanum tuberosum (potato), where its production is significantly induced upon infection. The biosynthesis from linoleic acid via the 9-lipoxygenase and divinyl ether synthase pathway is well-characterized. While quantitative data on its occurrence remains limited, the analytical methods outlined in this guide provide a framework for researchers to further investigate the distribution and biological functions of this intriguing molecule. Future studies focusing on the quantification of this compound in a wider array of plant species and under various stress conditions will be crucial for a comprehensive understanding of its role in plant biology and its potential applications.

References

The Physiological Significance of Colneleic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colneleic acid, a divinyl ether oxylipin synthesized from linoleic acid, plays a crucial role in plant defense against a range of pathogens and pests. This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and signaling pathways associated with this compound. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its metabolic and signaling networks. This document is intended to serve as a comprehensive resource for researchers in plant science and professionals involved in the development of novel disease and pest control strategies.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from biotic stresses. Among these are oxylipins, a diverse family of oxygenated fatty acids that includes the well-known jasmonates. A less-studied but significant branch of the oxylipin pathway leads to the formation of divinyl ether fatty acids, with this compound being a prominent member. Derived from the 9-lipoxygenase (9-LOX) pathway, this compound has emerged as a key player in the defense responses of several plant species, particularly within the Solanaceae family. Its involvement in mediating resistance against pathogens and nematodes underscores its potential as a target for developing novel crop protection strategies. This guide aims to consolidate the current knowledge on the physiological significance of this compound, providing a technical foundation for further research and application.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a two-step enzymatic process primarily occurring in response to biotic stress.

Step 1: 9-Lipoxygenase (9-LOX) Action

The pathway is initiated by the action of 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of linoleic acid (18:2) to form (9Z,11E)-9-hydroperoxyoctadeca-11,12-dienoic acid (9-HPOD). This step is a critical control point, as the expression and activity of 9-LOX enzymes are often induced by pathogen attack.

Step 2: Divinyl Ether Synthase (DES) Activity

The resulting 9-HPOD is then converted to this compound by a specific divinyl ether synthase (DES), which belongs to the CYP74D subfamily of cytochrome P450 enzymes.[1] This enzyme catalyzes the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound.

Physiological Roles in Plant Defense

The primary physiological role of this compound identified to date is its contribution to plant defense against a variety of biotic threats.

Antifungal and Anti-oomycete Activity

This compound has demonstrated direct inhibitory effects on the growth of various plant pathogens. Studies have shown its accumulation in potato leaves upon infection with the late blight pathogen Phytophthora infestans, suggesting a role in defense against this devastating oomycete.[2]

Nematicidal Activity

A significant body of evidence points to the role of this compound in defending against root-knot nematodes. In tomato roots infected with Meloidogyne javanica, the expression of the divinyl ether synthase gene (LeDES) is significantly upregulated, leading to the accumulation of this compound.[3][4] This oxylipin has been shown to directly impair the motility of nematode juveniles, thereby reducing their ability to infect the plant.[4]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the induction of this compound biosynthesis and its biological activity.

Table 1: Induction of Divinyl Ether Synthase (LeDES) Expression in Tomato Roots upon Meloidogyne javanica Infection

| Days Post-Inoculation (dpi) | Relative Fold Change in LeDES Transcript |

| 1 | ~1.9 |

| 2 | ~5.3 |

| 3 | ~3.6 |

| 10 | ~4.3 |

| 15 | Sharp Increase |

Data sourced from Sanadhya et al., 2021.[3]

Table 2: Nematicidal Activity of Fatty Acids against Meloidogyne species

| Fatty Acid | Nematode Species | LC50 Value | Exposure Time | Reference |

| Pelargonic acid methyl ester | Meloidogyne javanica | ≥0.8 µl a.i./liter (reduced gall numbers) | - | [5] |

| Linoleic acid | Caenorhabditis elegans | 5 - 10 ppm | - | [6] |

| Cyclopiazonic acid | Meloidogyne incognita | 4.50 μg/mL | 3 days | [7] |

| Milbemectin (for comparison) | Meloidogyne javanica | 30.3 µg/mL | 24 hours | [8] |

Note: Specific LC50 values for pure this compound against plant-parasitic nematodes are not yet widely published and represent a key area for future research.

Signaling Pathways

The signaling role of this compound is an emerging area of research. It is understood to be part of the broader oxylipin signaling network, with potential crosstalk with other phytohormone pathways.

The 9-LOX Pathway and Downstream Events

The biosynthesis of this compound is a branch of the 9-LOX pathway, which is activated in response to pathogen recognition. While the direct downstream signaling components of this compound are not fully elucidated, its production is often correlated with the induction of other defense-related genes.

Crosstalk with Other Phytohormones

The expression of divinyl ether synthase, the key enzyme for this compound synthesis, can be influenced by other signaling molecules. For instance, in tomato, LeDES expression is triggered by methyl salicylate, indicating a crosstalk with the salicylic acid pathway.[4][9] Conversely, wounding does not appear to activate its promoter, suggesting a specific role in pathogen and pest defense rather than general stress responses.[4] The interaction with auxin signaling is also an area of active investigation, as both pathways are known to be modulated during plant-pathogen interactions.[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.

Extraction of this compound from Plant Tissue

This protocol is adapted from general methods for fatty acid extraction and should be optimized for the specific plant tissue.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% KCl solution

-

Centrifuge

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass tube and add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

-

Add 0.2 volumes of 0.9% KCl solution and vortex again to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the lipid extract in a known volume of chloroform or hexane for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Lipid extract (from 6.1)

-

BF3-methanol or HCl-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar cyano-column or DB-Wax)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

-

Incubate at 60-80°C for 30-60 minutes.

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Example GC Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 min.

-

-

MS Parameters:

-

Operate in electron ionization (EI) mode.

-

Scan range: m/z 50-500.

-

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum (characteristic fragments should be monitored).

-

Quantify using an internal standard (e.g., a C17:0 or other non-native fatty acid) added at the beginning of the extraction process.

-

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Materials:

-

Purified this compound

-

Solvent for this compound (e.g., DMSO or ethanol)

-

96-well microtiter plates

-

Appropriate liquid growth medium for the target pathogen

-

Pathogen culture

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a 96-well plate, perform serial dilutions of the this compound stock solution in the growth medium.

-

Inoculate each well with a standardized suspension of the target pathogen.

-

Include positive (pathogen in medium) and negative (medium only) controls, as well as a solvent control.

-

Incubate the plate under optimal growth conditions for the pathogen.

-

After incubation (e.g., 24-48 hours), measure the optical density at 600 nm to determine microbial growth.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits pathogen growth.

In Vitro Nematicidal Assay (Motility Assay)

Materials:

-

Purified this compound

-

Solvent for this compound

-

Multi-well plates or watch glasses

-

Freshly hatched second-stage juveniles (J2) of the target nematode

-

Microscope

Procedure:

-

Prepare different concentrations of this compound in a suitable buffer or water (with a minimal amount of solvent).

-

Add a known number of J2s (e.g., 50-100) to each well containing the this compound solution.

-

Include a solvent control and a water/buffer control.

-

Incubate at a suitable temperature (e.g., 25°C).

-

At different time points (e.g., 24, 48, 72 hours), observe the motility of the nematodes under a microscope. Nematodes that are straight and do not move when probed with a fine needle are considered dead or immobile.

-

Calculate the percentage of mortality/immobility for each concentration.

-

Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Conclusion and Future Perspectives

This compound has been established as a significant component of the plant defense system, particularly in response to certain pathogens and nematodes. Its direct antimicrobial and nematicidal properties, coupled with its potential signaling role, make it a promising area for further investigation. Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: Identifying the specific molecular targets and downstream components of the this compound signaling pathway is crucial for a complete understanding of its function.

-

Quantitative Bioactivity Studies: There is a need for more comprehensive quantitative data, such as MIC and LC50 values, for a wider range of plant pathogens and pests to fully assess its potential in agriculture.

-

Biosynthetic Regulation: A deeper understanding of the regulatory mechanisms governing the expression of 9-LOX and DES genes will provide insights into how plants modulate this compound production in response to specific threats.

-

Field-level Relevance: Translating the findings from laboratory studies to field conditions is essential to validate the role of this compound in crop protection.

By addressing these research gaps, the scientific community can further unravel the intricate role of this compound in plant physiology and potentially harness its power for the development of sustainable and effective crop protection strategies.

References

- 1. gcms.cz [gcms.cz]

- 2. Molecular targets of bempedoic acid and related decoy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [frontiersin.org]

- 5. Nematicidal Activity of Fatty Acid Esters on Soybean Cyst and Root-knot Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acids and other compounds with nematicidal activity from cultures of Basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening and efficacy evaluation of antagonistic fungi against Phytophthora infestans and combination with arbuscular mycorrhizal fungi for biocontrol of late blight in potato [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [agris.fao.org]

Enzymatic Formation of Colneleic Acid from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in plants, particularly in response to pathogen attack. Its biosynthesis from the essential fatty acid, linoleic acid, is a key component of the plant's defense mechanism. This technical guide provides an in-depth overview of the enzymatic formation of this compound, detailing the core biochemical pathway, kinetic parameters of the key enzyme, comprehensive experimental protocols, and the signaling context of this important molecule.

The Core Pathway: From Linoleic Acid to a Defense Compound

The formation of this compound is a two-step enzymatic cascade initiated from linoleic acid, an 18-carbon polyunsaturated fatty acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is central to the production of a variety of signaling and defense molecules in plants.

-

Oxygenation by 9-Lipoxygenase (9-LOX): The first step involves the stereospecific incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), yielding (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD). This hydroperoxide intermediate is a crucial branching point in the oxylipin pathway.

-

Conversion by Divinyl Ether Synthase (DES): The second and final step is the conversion of 9-HPOD to this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (9-DES), which belongs to the CYP74D subfamily. The enzyme facilitates an intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of this compound.[1][2]

Quantitative Data on Divinyl Ether Synthase

The efficiency and substrate specificity of divinyl ether synthase are critical for understanding the production of this compound. The following tables summarize the available quantitative data for DES enzymes from various plant sources.

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |

| Solanum lycopersicum (Tomato) - CYP74D1 | 9-HPOD | 67 | - | 890 | - | [3] |

| Solanum tuberosum (Potato) - CYP74D2 | 9-HPOD | 17.4 | 5.3 | - | 5.5 - 7.5 | [4] |

| Solanum tuberosum (Potato) - crude extract | 9-HPOD | - | - | - | ~9.0 | [1] |

| Nicotiana tabacum (Tobacco) - NtDES1 | 9-HPOD | - | - | - | - | [5] |

Note: '-' indicates data not available in the cited sources.

| Enzyme Source | Specific Activity | Substrate(s) | Conditions | Reference(s) |

| Nicotiana tabacum (Tobacco) - NtDES1 | ~180 nmol s⁻¹ mg⁻¹ | 9-hydroperoxides | pH 7.0 | [5] |

| Solanum tuberosum (Potato) - recombinant | Metabolizes 9-HPOD | 9-hydroperoxy linoleic acid | pH 6.5 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of this compound.

Recombinant Expression and Purification of 9-Divinyl Ether Synthase (DES)

Objective: To produce and purify active recombinant 9-DES for in vitro assays. This protocol is based on methods described for tobacco (NtDES1) and potato (StDES) DES expressed in E. coli.[2][5]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pGEX with GST-tag) containing the DES cDNA

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)

-

Affinity chromatography resin (e.g., Glutathione Sepharose for GST-tagged proteins)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)

-

Size-Exclusion Chromatography (SEC) column and buffer (e.g., 50 mM sodium phosphate pH 7.0, 150 mM NaCl)

Protocol:

-

Transformation and Expression: Transform the expression vector into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Purification:

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer. Elute the tagged protein with Elution Buffer.

-

Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted protein and apply it to an SEC column to separate the protein from aggregates and other contaminants.

-

-

Protein Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the purified enzyme and store it at -80°C.

Divinyl Ether Synthase Activity Assay

Objective: To measure the enzymatic activity of purified DES by monitoring the consumption of the substrate, 9-HPOD.[5]

Materials:

-

Purified 9-DES enzyme

-

(9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.

-

Add a known concentration of 9-HPOD to the cuvette.

-

Initiate the reaction by adding a small amount of the purified DES enzyme.

-

Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of 9-HPOD.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be expressed in units such as nkatal/mg of protein.

In Vitro Synthesis and Extraction of this compound

Objective: To produce this compound in vitro and extract it for analysis.[5]

Materials:

-

Purified 9-DES enzyme or crude bacterial extract containing the enzyme

-

9-HPOD substrate

-

Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Acidifying agent (e.g., 1 M citric acid)

-

Diazomethane or trimethylsilyldiazomethane for esterification (handle with extreme caution in a fume hood)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Enzymatic Reaction: In a suitable reaction vessel, combine the DES enzyme preparation with 9-HPOD in the Reaction Buffer. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[5]

-

Reaction Termination and Acidification: Stop the reaction by acidifying the mixture to a pH of around 3-4 with an acid like citric acid.

-

Liquid-Liquid Extraction: Extract the reaction products with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Solid-Phase Extraction (SPE) for Purification:

-

Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Loading: Load the acidified aqueous phase from the extraction onto the cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane to remove non-polar lipids.

-

Elution: Elute the this compound with a solvent of intermediate polarity, such as ethyl acetate.

-

-

Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound needs to be derivatized, typically to a methyl ester. This can be achieved by reacting the dried extract with diazomethane or trimethylsilyldiazomethane.

Analysis of this compound by HPLC and GC-MS

Objective: To identify and quantify the produced this compound.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analyte is in its protonated form.

-

Detection: UV detection at a wavelength where the conjugated diene system of this compound absorbs (around 234 nm) or by mass spectrometry (LC-MS) for higher specificity and sensitivity.[6]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: As mentioned, derivatization to the methyl ester is necessary.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.[7]

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of methyl colneleate will show a characteristic fragmentation pattern that can be used for identification.[5]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Formation in Plant Defense

References

- 1. Molecular cloning of a divinyl ether synthase. Identification as a CYP74 cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [frontiersin.org]

- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

Colneleic Acid and the Lipoxygenase Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin synthesized in plants, particularly in response to pathogenic attacks. Its formation is intricately linked to the lipoxygenase (LOX) pathway, a crucial signaling and metabolic cascade in plant defense. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its role in plant physiology, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, oxylipin signaling, and the development of novel disease-resistance strategies in agriculture.

The Lipoxygenase Pathway and this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process originating from the polyunsaturated fatty acid, linoleic acid. The pathway is primarily active in solanaceous plants like potatoes and tobacco upon biotic stress.[1][2]

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The initial and rate-limiting step is the stereospecific oxygenation of linoleic acid, catalyzed by the non-heme iron-containing enzyme, 9-lipoxygenase (9-LOX).[3] This enzyme introduces molecular oxygen at the C-9 position of linoleic acid, forming (9S)-hydroperoxy- (10E,12Z)-octadecadienoic acid (9S-HPODE).[3]

Step 2: Conversion of 9S-HPODE to this compound by Divinyl Ether Synthase (DES)

The hydroperoxide intermediate, 9S-HPODE, is then rapidly converted to this compound by the action of a specialized cytochrome P450 enzyme, divinyl ether synthase (DES).[4][5] This enzyme catalyzes the formation of the characteristic divinyl ether linkage.

Biosynthesis of this compound

Caption: Biosynthesis of this compound from linoleic acid via the 9-lipoxygenase pathway.

Physiological Role in Plant Defense

This compound is a key player in the plant's induced defense response against pathogens, particularly oomycetes like Phytophthora infestans, the causative agent of late blight in potatoes.[1] Upon infection, the expression of both 9-LOX and DES is significantly upregulated, leading to the accumulation of this compound at the site of infection.

The primary defensive function of this compound appears to be its antimicrobial activity. Studies have shown that this compound can directly inhibit the germination of P. infestans zoospores, thereby limiting the spread of the pathogen.[4]

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes involved in its biosynthesis.

| Parameter | Value | Source Organism / Conditions | Reference |

| This compound | |||

| Concentration in Potato Tubers | Several ppm (esterified in phospholipids) | Solanum tuberosum | |

| 9-Lipoxygenase (Potato Tuber) | |||

| pH Optimum | 5.5 - 6.0 | Solanum tuberosum | [3] |

| Km for Linoleic Acid | 0.1 mM | Solanum tuberosum | [3] |

| Divinyl Ether Synthase | |||

| Substrate Specificity | Specifically converts 9-hydroperoxides | Nicotiana tabacum | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and the lipoxygenase pathway.

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted for the analysis of oxylipins from plant leaves using HPLC-MS.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)

-

Internal standard (e.g., deuterated this compound)

-

Dichloromethane

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Formic acid

-

HPLC-MS system

Procedure:

-

Sample Collection and Homogenization:

-

Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass tube.

-

Add the internal standard.

-

Add 2 mL of the extraction solvent and vortex thoroughly.

-

Incubate for 10 minutes at room temperature.

-

Add 2 mL of dichloromethane and 1 mL of water, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the organic extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the oxylipins with methanol.

-

-

HPLC-MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

-